6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring system substituted with dimethyl groups and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid.
Reduction: 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The aldehyde group may play a crucial role in these interactions, potentially forming covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine substituent instead of dimethyl groups.
2-Hydroxyquinoline-3-carbaldehyde: Similar structure but with a hydroxyl group instead of dimethyl groups.
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but with a single methyl group instead of two.
Uniqueness
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of two methyl groups at positions 6 and 8 on the quinoline ring. This substitution pattern can influence the compound’s reactivity and interactions with other molecules, potentially leading to distinct chemical and biological properties .
Properties
IUPAC Name |
6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLNASSZZCFBTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354997 |
Source
|
Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332883-19-9 |
Source
|
Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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